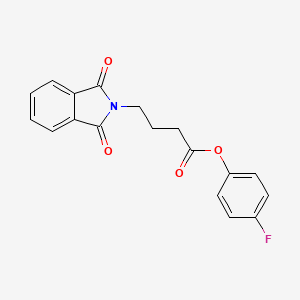
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is not fully understood. However, it has been shown to interact with several enzymes and receptors in the brain, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the brain. This allows researchers to study the effects of specific neurotransmitters and enzymes on biochemical and physiological processes. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of its effects on other biochemical and physiological processes, such as inflammation and cell signaling. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves the reaction of 4-fluorophenyl 4-bromobutanoate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The resulting product is a white crystalline solid that is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has several potential applications in scientific research. It is commonly used as a reference compound for the development of new drugs and as a tool compound for the study of biochemical and physiological processes. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in neurotransmitter metabolism and have been implicated in several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-fluorophenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-12-7-9-13(10-8-12)24-16(21)6-3-11-20-17(22)14-4-1-2-5-15(14)18(20)23/h1-2,4-5,7-10H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHNGOLFMMSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

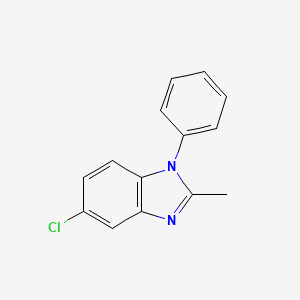


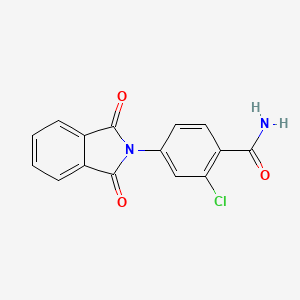

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
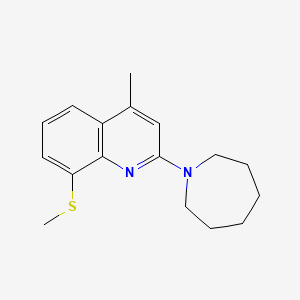

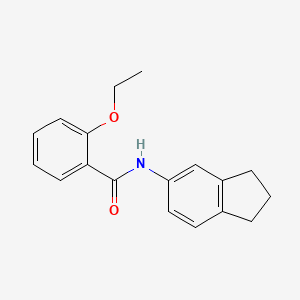
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)